ODM-203 is a novel small-molecule compound that serves as a selective inhibitor of the fibroblast growth factor receptor and vascular endothelial growth factor receptor families. These receptors play critical roles in tumor growth and angiogenesis, making ODM-203 a significant candidate in cancer therapy. The compound has shown strong antitumor activity in preclinical studies and is currently undergoing clinical trials for various solid tumors.
The synthesis of ODM-203 was detailed in the patent WO 2013/053983, which outlines its development by Aurigene Discovery Technologies and Orion Corporation. The compound's effectiveness has been evaluated through various biochemical and cellular assays, demonstrating its potential in targeting specific cancer-related pathways .
ODM-203 is classified as a kinase inhibitor, specifically targeting the fibroblast growth factor receptor and vascular endothelial growth factor receptor. Its ability to inhibit these pathways positions it within the category of anticancer therapeutics focused on disrupting tumor angiogenesis and proliferation.
The synthesis of ODM-203 involves multi-step organic reactions, typically starting from readily available precursors. The detailed synthetic pathway is protected under patent rights, but it generally includes the formation of key functional groups that are essential for its inhibitory activity against the targeted kinases.
The synthesis process includes:
ODM-203 has a molecular formula of and a molecular weight of 505.54 g/mol. Its structure includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal how ODM-203 interacts with its target receptors at the molecular level.
ODM-203 primarily functions through competitive inhibition of the fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. This inhibition prevents downstream signaling that promotes tumor cell proliferation and angiogenesis.
In vitro studies have demonstrated that ODM-203 exhibits low nanomolar potency (IC50 values ranging from 6 to 35 nmol/L) against these kinases. In cellular assays, it inhibits tube formation induced by vascular endothelial growth factor with an IC50 of 33 nmol/L, showcasing its effectiveness in disrupting angiogenic processes .
ODM-203 exerts its therapeutic effects by binding to the ATP-binding site of fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. This binding inhibits their phosphorylation activity, leading to decreased signaling through pathways that promote cancer cell survival and angiogenesis.
Preclinical models have shown that treatment with ODM-203 results in significant tumor regression in FGFR-dependent xenograft models. Additionally, it has been observed to modulate immune responses within the tumor microenvironment, decreasing expression levels of immune checkpoints such as PD-1 and PD-L1 on T cells .
ODM-203 is typically stored as a powder at -20°C for long-term stability. Its solubility profile indicates it can be dissolved in dimethyl sulfoxide at concentrations up to 13 mg/mL (25.72 mM), which is crucial for preparing stock solutions for biological assays.
The compound demonstrates stability under recommended storage conditions, with no significant degradation observed over time. Its chemical reactivity is primarily characterized by its interactions with specific kinases rather than broad-spectrum reactivity with other biological molecules.
ODM-203 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by aberrant fibroblast growth factor receptor or vascular endothelial growth factor receptor signaling. Clinical trials are ongoing to evaluate its efficacy in patients with advanced solid tumors, focusing on tolerability and preliminary antitumor activity .
ODM-203 demonstrates equipotent inhibition of FGFR and VEGFR kinase families, with low nanomolar potency against all major isoforms. Biochemical assays reveal IC₅₀ values of 6-35 nM across FGFR1-4 and 5-35 nM across VEGFR1-3, establishing its balanced dual-targeting capability [2] [4] [6]. The compound exhibits high selectivity, suppressing only 9 additional kinases by >70% at 1 μM concentrations, including DDR1 (IC₅₀ = 6 nM) and RET (IC₅₀ = 8 nM) [3] [5].
Table 1: Enzymatic Inhibition Profile of ODM-203
Target | IC₅₀ (nM) | Target | IC₅₀ (nM) |
---|---|---|---|
FGFR1 | 11 | VEGFR1 | 26 |
FGFR2 | 16 | VEGFR2 | 9 |
FGFR3 | 6 | VEGFR3 | 5 |
FGFR4 | 35 | DDR1 | 6 |
RET | 8 | PDGFRα | 35 |
In cellular models, ODM-203 achieves comparable potency in inhibiting FGFR-dependent proliferation (IC₅₀ = 50-150 nM in H1581, SNU16, and RT4 cell lines) and VEGFR-mediated angiogenesis (IC₅₀ = 33 nM in endothelial tube formation assays) [3] [6]. This balanced cellular activity translates to synergistic antitumor effects through two primary mechanisms:
Notably, ODM-203 demonstrates immune-modulating properties in syngeneic tumor models. Treatment significantly reduces PD-1/PD-L1 expression on CD8⁺ T cells and natural killer cells while increasing interferon-γ production, indicating enhanced antitumor immunity [3] [8]. Oral bioavailability facilitates dose-dependent in vivo efficacy, with 40 mg/kg/day achieving >90% tumor growth inhibition in FGFR-dependent xenografts and 75% inhibition in angiogenesis-driven models [4] [6].
ODM-203 (chemical name: N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide) is a low-molecular-weight compound with the empirical formula C₂₆H₂₁F₂N₅O₂S and molecular weight of 505.54 g/mol [1] [5]. Its structure incorporates three pharmacologically significant moieties:
Table 2: Structural and Physicochemical Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₁F₂N₅O₂S |
CAS Registry Number | 1430723-35-5 |
SMILES Notation | CN1C=C(C=N1)C1=CC2=C(C=C1)N(C=N2)C1=CC(=CC(NS(=O)(=O)C2CC2)=C1)C1=C(F)C=C(F)C=C1 |
LogP | 4.4-4.5 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 6 |
The compound exists as a white-to-yellow crystalline solid with limited aqueous solubility (0.0228 mg/mL) but high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) [1] [6]. Stability studies support storage at -20°C for three years in powder form. A sodium salt variant (C₂₆H₂₀F₂N₅NaO₂S) has been developed to enhance pharmaceutical properties, exhibiting comparable bioactivity to the free base [7]. Computational modeling predicts moderate membrane permeability and compliance with drug-like parameters, though it violates one Lipinski rule (molecular weight >500 g/mol) [1] [5].
The development of ODM-203 emerged from the recognition that compensatory pathway activation limits single-pathway inhibitors:
Preclinical evidence demonstrated synergistic tumor vascularization when FGFR and VEGFR pathways co-activate. FGFR1-4 signaling promotes endothelial cell proliferation and pericyte recruitment, while VEGFR1-3 activation stimulates vascular permeability and endothelial migration [3] [9]. This biological crosstalk established the therapeutic rationale for dual inhibition.
Oncogenic driver prevalence further supported the development strategy:
First-generation selective FGFR inhibitors (e.g., erdafitinib) showed clinical activity but left VEGF-driven angiogenesis intact, while VEGFR inhibitors (e.g., sunitinib) frequently induced FGFR-dependent resistance [8] [9]. ODM-203 was specifically engineered to address this limitation through balanced inhibition potency. Phase I/IIa trials (NCT02264418) confirmed biological activity in humans, demonstrating plasma concentrations sufficient for target engagement and preliminary antitumor activity across multiple solid tumor types [8].
Table 3: ODM-203 Synonyms and Identifiers
Identifier Type | Designation |
---|---|
Generic Name | ODM-203 |
Synonyms | ODM203, ODM 203, AUR-109, AUR109 |
DrugBank Accession | DB16843 |
CAS Number | 1430723-35-5 |
UNII | Y7HJ4D4CRT |
IUPAC Name | N-{2',4'-difluoro-5-[5-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]-[1,1'-biphenyl]-3-yl}cyclopropanesulfonamide |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: